molecular formula C10H12O3 B14834444 5-Hydroxy-2-isopropoxybenzaldehyde

5-Hydroxy-2-isopropoxybenzaldehyde

Cat. No.: B14834444
M. Wt: 180.20 g/mol
InChI Key: FQRFKGYDRAJPNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Hydroxy-2-isopropoxybenzaldehyde: is an organic compound with the molecular formula C10H12O3 . It is a derivative of benzaldehyde, featuring a hydroxyl group at the 5-position and an isopropoxy group at the 2-position on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-2-isopropoxybenzaldehyde typically involves the formylation of a functionalized aromatic compound. One common method is the reaction of 2-isopropoxyphenol with a formylating agent such as paraformaldehyde in the presence of a catalyst like hydrochloric acid. The reaction is carried out under reflux conditions to yield the desired aldehyde .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxy-2-isopropoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Hydroxy-2-isopropoxybenzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities. It may be used in the development of new drugs targeting specific enzymes or receptors. Its structural features make it a candidate for studying interactions with biological macromolecules .

Industry: In the industrial sector, this compound is utilized in the manufacture of specialty chemicals. Its derivatives are employed in the production of polymers, resins, and other materials with specific properties .

Mechanism of Action

The mechanism of action of 5-Hydroxy-2-isopropoxybenzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme by binding to its active site, thereby preventing substrate access. The hydroxyl and isopropoxy groups contribute to its binding affinity and specificity .

Comparison with Similar Compounds

  • 2-Hydroxy-5-methoxybenzaldehyde
  • 2,5-Dihydroxybenzaldehyde
  • 5-Hydroxy-2-methoxybenzaldehyde

Comparison: 5-Hydroxy-2-isopropoxybenzaldehyde is unique due to the presence of both a hydroxyl and an isopropoxy group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity compared to its analogs. For instance, the isopropoxy group can influence the compound’s solubility and steric interactions, affecting its behavior in chemical reactions and biological systems .

Properties

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

5-hydroxy-2-propan-2-yloxybenzaldehyde

InChI

InChI=1S/C10H12O3/c1-7(2)13-10-4-3-9(12)5-8(10)6-11/h3-7,12H,1-2H3

InChI Key

FQRFKGYDRAJPNG-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)O)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.